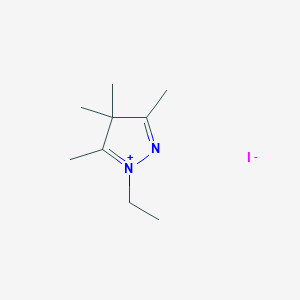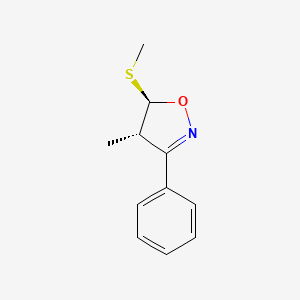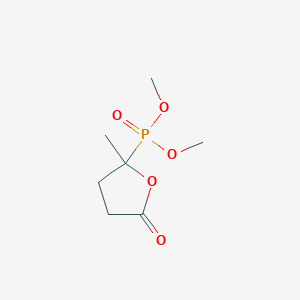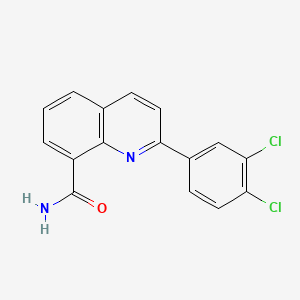![molecular formula C12H14N2 B12900621 N-Isopropylcyclohepta[b]pyrrol-2-amine CAS No. 173030-10-9](/img/structure/B12900621.png)
N-Isopropylcyclohepta[b]pyrrol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Isopropylcyclohepta[b]pyrrol-2-amine is a heterocyclic compound that features a pyrrole ring fused with a cycloheptane ring. This compound is part of a broader class of pyrrole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropylcyclohepta[b]pyrrol-2-amine typically involves multicomponent reactions (MCRs) that are efficient and environmentally friendly. One common method involves the reaction of primary amines with enoliable ketones in the presence of molecular sieves and toluene at elevated temperatures . Another approach includes the use of organocatalysts to facilitate the formation of the pyrrole ring .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. The use of metal-free multicomponent reactions is favored due to their simplicity and high yield . These methods are designed to minimize the use of hazardous solvents and reduce the number of synthetic steps, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-Isopropylcyclohepta[b]pyrrol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the pyrrole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can exhibit different biological activities .
Applications De Recherche Scientifique
N-Isopropylcyclohepta[b]pyrrol-2-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Isopropylcyclohepta[b]pyrrol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can disrupt various biological pathways, leading to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolone Derivatives: Known for their antimicrobial and anticancer activities.
Pyrrolidinone Derivatives: Exhibits anti-inflammatory and antidepressant properties.
Uniqueness
N-Isopropylcyclohepta[b]pyrrol-2-amine stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its broad range of applications make it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
173030-10-9 |
|---|---|
Formule moléculaire |
C12H14N2 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
N-propan-2-ylcyclohepta[b]pyrrol-2-amine |
InChI |
InChI=1S/C12H14N2/c1-9(2)13-12-8-10-6-4-3-5-7-11(10)14-12/h3-9H,1-2H3,(H,13,14) |
Clé InChI |
LIBWTCAGJBLBKW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=CC2=CC=CC=CC2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-([1,2,4]Triazolo[3,4-c][1,2,4]triazine-6-carbonyl)phenyl]ethan-1-one](/img/structure/B12900547.png)






![1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine](/img/structure/B12900605.png)

![6-Phenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900611.png)


![5-{[(4-Fluorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B12900629.png)
![7-(Methylsulfonyl)benzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B12900633.png)
